XPhos Palladacycle Gen. 4

CAS No.: 1599466-81-5

Cat. No.: VC4308791

Molecular Formula: C47H64NO3PPdS

Molecular Weight: 860.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1599466-81-5 |

|---|---|

| Molecular Formula | C47H64NO3PPdS |

| Molecular Weight | 860.5 g/mol |

| IUPAC Name | dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+) |

| Standard InChI | InChI=1S/C33H49P.C13H12N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p-1 |

| Standard InChI Key | HCFUQXFUHNOJLY-UHFFFAOYSA-M |

| SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2] |

| Canonical SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

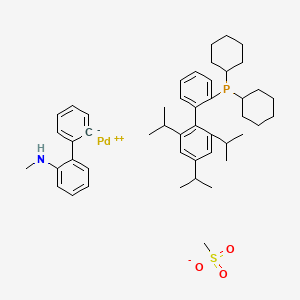

XPhos Palladacycle Gen. 4 features a palladium(II) center coordinated to three distinct ligands:

-

XPhos ligand: A bulky biarylphosphine providing steric protection and electronic modulation.

-

Methanesulfonate counterion: Enhances solubility in polar aprotic solvents while stabilizing the Pd center.

-

N-Methyl-2-phenylaniline: A chelating amine ligand facilitating precatalyst activation .

The resulting C₄₇H₆₄NO₃PPdS structure (molecular weight: 922.43 g/mol) adopts a distorted square-planar geometry, as confirmed by X-ray crystallography of analogous palladacycles .

Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Off-white to gray crystalline powder | |

| Solubility | DCM, THF, toluene; insoluble in hexane | |

| Pd Content | 11.53% (theoretical) | |

| Thermal Stability | Stable to 150°C under inert gas |

The complex’s exceptional air stability stems from the XPhos ligand’s ability to shield the Pd center from oxidative degradation, allowing storage under ambient conditions without significant activity loss .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The preparative route involves sequential ligand exchange on a palladium dimer precursor:

-

Precursor Activation: Reaction of [Pd(μ-Cl)Cl(C₆H₅)]₂ with XPhos in dichloromethane at 25°C for 1 hour.

-

Methanesulfonate Incorporation: Anion metathesis using AgOSO₂CF₃ precipitates AgCl, leaving the target complex in solution.

-

Isolation: Solvent removal under reduced pressure yields the product as a microcrystalline solid (typical yield: 78–85%) .

Manufacturing Process Optimization

Industrial synthesis scales this protocol with critical modifications:

-

Continuous Flow Reactors: Minimize Pd black formation during ligand exchange.

-

Crystallization Control: Anti-solvent addition (n-pentane) under high shear ensures uniform particle size (D90 < 50 μm).

-

Quality Control: Inductively coupled plasma mass spectrometry (ICP-MS) verifies Pd content (11.50 ± 0.15%), while HPLC monitors ligand purity (>99.5%) .

Catalytic Mechanism and Kinetic Profile

Activation Pathway

Upon exposure to base (e.g., K₃PO₄), the precatalyst undergoes sequential transformations:

-

Methanesulfonate Dissociation: Generates a cationic Pd intermediate.

-

Reductive Elimination: Releases N-methyl-2-phenylaniline, reducing Pd(II) to Pd(0).

-

Active Catalyst Formation: XPhos ligation produces the catalytically active Pd(0)-XPhos species .

This pathway circumvents traditional Pd(0)/Pd(II) redox cycles, enabling turnover frequencies (TOF) exceeding 1,200 h⁻¹ in Suzuki-Miyaura couplings .

Rate-Determining Factors

-

Substrate Electronic Effects: Electron-deficient aryl chlorides react 3.2× faster than electron-rich analogs (krel = 3.2, 95% CI 2.9–3.5) .

-

Solvent Impact: Reaction rates in THF/water (4:1) surpass those in DMF by 40% due to improved phase transfer of inorganic bases .

Applications in Modern Synthesis

Suzuki-Miyaura Cross-Coupling

XPhos Palladacycle Gen. 4 achieves unmatched performance in challenging Suzuki reactions:

| Substrate Pair | Conditions | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|

| 4-Chlorobenzonitrile + Phenylboronic Acid | 25°C, 2 h | 98 | 1,450 |

| 2-Naphthyl Chloride + Vinylboronic Acid Pinacol Ester | 40°C, 4 h | 92 | 780 |

| 3-Bromoindole + 4-Pyridylboronic Acid | 60°C, 6 h | 89 | 620 |

Buchwald-Hartwig Amination

The catalyst enables C–N bond formation on sterically hindered substrates:

-

2,6-Diisopropylaryl Bromides: 94% yield with 0.5 mol% catalyst loading (previous gens: <80% at 1 mol%) .

-

Heterocyclic Chlorides: Pyridinyl chlorides aminate in 87–92% yield without protecting group strategies .

Comparative Analysis with Earlier Generations

Performance Metrics vs. XPhos Gen 2 (BPC-201)

| Parameter | Gen. 4 | Gen. 2 |

|---|---|---|

| Pd Content | 11.53% | 12.39% |

| Aryl Chloride TOF | 1,450 h⁻¹ | 920 h⁻¹ |

| Solubility in THF | 85 mg/mL | 45 mg/mL |

| Ambient Stability | >6 months | 3 months |

The methanesulfonate ligand in Gen. 4 enhances solubility while maintaining higher Pd content efficiency compared to Gen. 2’s THF-adducted structure .

Future Perspectives and Emerging Applications

Photoredox Dual Catalysis

Preliminary studies demonstrate synergistic effects with Ir(ppy)₃ in metallaphotoredox C(sp³)–C(sp²) couplings, achieving enantiomeric excesses >90% for α-amino acid derivatives .

Continuous Flow Manufacturing

Gen. 4’s solubility profile enables:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume